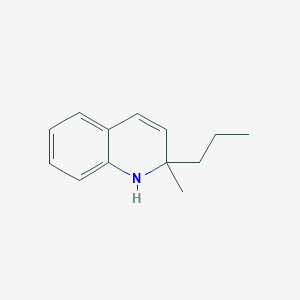
Quinoline, 1,2-dihydro-2-methyl-2-propyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinoline, 1,2-dihydro-2-methyl-2-propyl-, is a heterocyclic aromatic organic compound. It is a derivative of quinoline, which is known for its characteristic double-ring structure containing a benzene ring fused with a pyridine moiety. Quinoline and its derivatives are significant in various fields, including industrial and synthetic organic chemistry, due to their versatile applications .
Vorbereitungsmethoden
The synthesis of quinoline derivatives, including 1,2-dihydro-2-methyl-2-propyl-quinoline, can be achieved through several classical methods. Some of the well-known synthetic routes include:
Skraup Synthesis: This involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Doebner-Von Miller Synthesis: This method uses aniline and α,β-unsaturated carbonyl compounds.
Friedländer Synthesis: This involves the condensation of 2-aminobenzaldehyde with a carbonyl compound.
Conrad-Limpach Synthesis: This method involves the cyclization of N-acylated anthranilic acids
Industrial production methods often involve the use of catalysts and optimized reaction conditions to increase yield and efficiency. For example, the use of zeolite catalysts has been reported in the synthesis of 2,4-diphenyl-2-methyl-1,2-dihydroquinoline .
Analyse Chemischer Reaktionen
Quinoline, 1,2-dihydro-2-methyl-2-propyl-, undergoes various types of chemical reactions, including:
Oxidation: This can lead to the formation of quinoline N-oxide.
Reduction: This can produce tetrahydroquinoline derivatives.
Substitution Reactions: Both electrophilic and nucleophilic substitution reactions are common.
Common reagents used in these reactions include sulfur, methyl iodide, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Quinoline derivatives, including 1,2-dihydro-2-methyl-2-propyl-quinoline, have a wide range of scientific research applications:
Chemistry: They are used as building blocks in the synthesis of more complex molecules.
Biology: Quinoline derivatives have been studied for their biological activities, including antibacterial, antifungal, and antimalarial properties
Industry: Quinoline derivatives are used in the production of dyes, catalysts, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of quinoline derivatives often involves interaction with specific molecular targets and pathways. For example, some quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . Other derivatives may interact with different molecular targets, depending on their specific structure and functional groups.
Vergleich Mit ähnlichen Verbindungen
Quinoline, 1,2-dihydro-2-methyl-2-propyl-, can be compared with other similar compounds, such as:
Quinoline: The parent compound with a simpler structure.
Isoquinoline: A structural isomer of quinoline with the nitrogen atom in a different position.
Quinolones: A class of compounds derived from quinoline with additional functional groups that enhance their biological activity.
The uniqueness of 1,2-dihydro-2-methyl-2-propyl-quinoline lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C13H17N |
|---|---|
Molekulargewicht |
187.28 g/mol |
IUPAC-Name |
2-methyl-2-propyl-1H-quinoline |
InChI |
InChI=1S/C13H17N/c1-3-9-13(2)10-8-11-6-4-5-7-12(11)14-13/h4-8,10,14H,3,9H2,1-2H3 |
InChI-Schlüssel |
AJGHKNGCPDBGSK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1(C=CC2=CC=CC=C2N1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


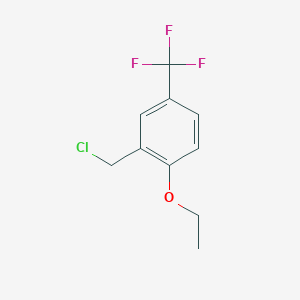
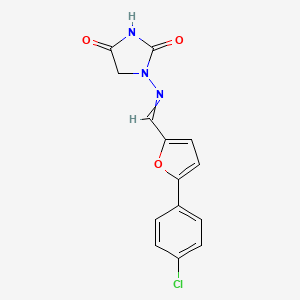
![4-[2-(Propylamino)propyl]phenol](/img/structure/B13979574.png)
![Tert-butyl ((4-hydroxy-1-(5-iodoimidazo[2,1-B][1,3,4]thiadiazol-2-YL)piperidin-4-YL)methyl)carbamate](/img/structure/B13979577.png)
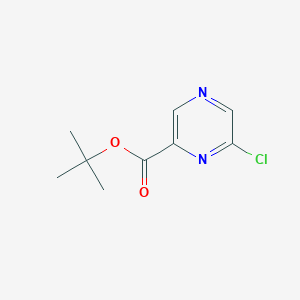


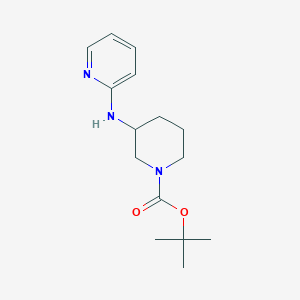
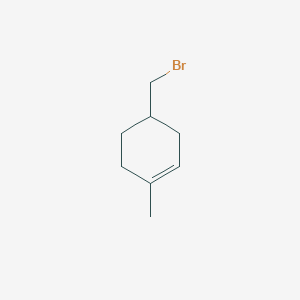

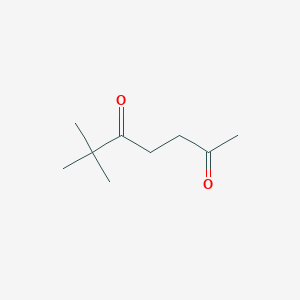
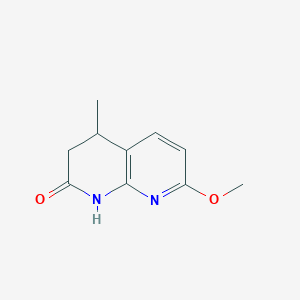

![4-(3-Bromobenzo[b]thien-2-yl)phenol](/img/structure/B13979634.png)
